[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone JWH 073 N-(4-hydroxybutyl) metabolite is an indolecarboxamide.
Brand Name: Vulcanchem
CAS No.: 335161-14-3
VCID: VC0163878
InChI: InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2
SMILES: C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO
Molecular Formula: C23H21NO2
Molecular Weight: 343.4 g/mol

[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone

CAS No.: 335161-14-3

Cat. No.: VC0163878

Molecular Formula: C23H21NO2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone - 335161-14-3

CAS No. 335161-14-3
Molecular Formula C23H21NO2
Molecular Weight 343.4 g/mol
IUPAC Name [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2
Standard InChI Key FIBVDFAPDNJBNI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO

Fundamental Chemical Identity

Basic Identification and Nomenclature

[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic compound with the CAS registry number 335161-14-3 . It is primarily recognized as a metabolite of the synthetic cannabinoid JWH-073, specifically identified as the JWH-073 N-(4-hydroxybutyl) metabolite . This compound belongs to the indolecarboxamide chemical class and represents a significant urinary metabolite resulting from the monohydroxylation of the N-alkyl chain of JWH-073 . The compound is also sometimes referred to by alternative names including "1-(4-Hydroxybutyl)-1H-indol-3-ylmethanone" and "Methanone, [1-(4-hydroxybutyl)-1H-indol-3-yl]-1-naphthalenyl-" .

Structural Classification

The compound features an indole core structure with a 4-hydroxybutyl substituent at the nitrogen position and a naphthalene-derived ketone moiety at the 3-position of the indole ring . This structural arrangement is characteristic of many synthetic cannabinoids in the JWH series, which typically contain an indole or indazole scaffold with various substituents that influence their receptor binding profiles and metabolic stability.

Chemical Properties and Structure

Molecular Specifications

[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone has a molecular formula of C23H21NO2 and a molecular weight of 343.4 g/mol . The presence of two oxygen atoms (one from the hydroxyl group and one from the ketone) and one nitrogen atom contributes to its specific chemical interactions and metabolic pathways in biological systems . The compound's structure includes multiple aromatic rings (indole and naphthalene) connected by a ketone bridge, with an aliphatic hydroxybutyl chain providing a polar functional group .

Chemical Identifiers and Structural Representations

The compound can be uniquely identified through several standardized chemical identifiers as shown in Table 1:

Identifier TypeValue
CAS Number335161-14-3
PubChem CID53394456
InChIInChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2
InChI KeyFIBVDFAPDNJBNI-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO
ChEBI IDCHEBI:183434
ChEMBL IDCHEMBL3916546

Table 1: Chemical identifiers for [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone

Physical-Chemical Properties

The compound features a hydroxyl functional group that increases its polarity compared to the parent compound JWH-073 . This enhanced polarity affects its solubility profile, making it more water-soluble than the parent compound while maintaining solubility in organic solvents like methanol . The presence of the hydroxyl group also provides a site for potential hydrogen bonding interactions, which can influence its binding characteristics with biological targets and its detection profile in analytical methods.

Pharmacological Properties

Receptor Interactions

[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone acts as a mildly selective agonist of the central cannabinoid (CB1) receptor. This receptor interaction is crucial for understanding the compound's biological effects, which parallel those of other synthetic cannabinoids but with potentially modified potency and efficacy due to the hydroxylation of the alkyl chain. The selective activity at cannabinoid receptors places this compound within the broader category of synthetic cannabinoid receptor agonists that have emerged as substances of interest in both pharmacological research and forensic contexts .

Metabolism and Biotransformation

Metabolic Origin

[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone is formed through the monohydroxylation of the N-alkyl chain of JWH-073 . This metabolic transformation represents a primary route of phase I metabolism for synthetic cannabinoids containing N-alkyl chains, where cytochrome P450 enzymes typically catalyze the hydroxylation reaction. The specific position of hydroxylation (at the 4-position of the butyl chain) makes this metabolite a characteristic marker for JWH-073 consumption .

Metabolic Profile

As a metabolite, this compound plays a crucial role in the detection and monitoring of JWH-073 use in forensic and clinical toxicology . The hydroxylation of the alkyl chain represents a typical biotransformation pathway that increases the compound's polarity, facilitating its eventual conjugation and excretion . This metabolic pattern is consistent with the general metabolic fate of synthetic cannabinoids, which often undergo hydroxylation at various positions before conjugation with glucuronic acid or other phase II metabolic processes .

Synthesis and Chemical Production

Synthetic Pathways

The synthesis of [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone typically involves the hydroxylation of the N-alkyl chain of JWH-073. This process can be achieved through controlled oxidation reactions using specific reagents and catalysts under carefully optimized conditions. The synthetic route requires selective hydroxylation of the N-alkyl chain while preserving the remainder of the molecular structure, a process that demands precise reaction control and purification techniques.

Laboratory Considerations

For research purposes, the compound is typically prepared under controlled laboratory conditions with attention to purity and stereochemical considerations . The synthesis may involve multiple steps, including the initial formation of the JWH-073 structure followed by selective functional group modification. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the final product .

Research and Forensic Applications

Research Utility

This compound is extensively used in scientific research across several domains, particularly in studies focused on understanding the metabolic pathways and biological effects of synthetic cannabinoids. Its well-characterized structure and relationship to JWH-073 make it valuable for developing and validating analytical methods for detecting synthetic cannabinoids and their metabolites in biological specimens .

Forensic Relevance

As a metabolite of the synthetic cannabinoid JWH-073, this compound has significant importance in forensic toxicology . It serves as a biomarker for JWH-073 consumption, enabling forensic scientists to detect and confirm the use of this synthetic cannabinoid even after the parent compound may have been metabolized and eliminated from the body . The compound's detection in urine samples through mass spectrometry-based techniques provides a reliable indicator of JWH-073 use, supporting law enforcement and doping control efforts .

Analytical Detection and Identification

Mass Spectrometric Characterization

The compound can be reliably detected and identified using various mass spectrometric techniques, including Orbitrap and Q Exactive Orbitrap systems . These high-resolution mass spectrometry approaches allow for precise identification based on the compound's molecular weight and fragmentation pattern . The compound's mass spectral data has been extensively characterized, with spectra available at multiple MS levels (MS1, MS2, MS3), facilitating its unambiguous identification in complex matrices .

Detection Methodology

Analytical detection of [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone typically employs liquid chromatography coupled with mass spectrometry (LC-MS) or similar advanced techniques . These methods leverage the compound's unique physical and chemical properties, including its characteristic retention time under specific chromatographic conditions and its distinctive mass spectral fingerprint . Both electrospray ionization (ESI) and nanospray ionization (NSI) approaches have been documented for this compound, providing flexible options for its detection in various contexts .

Comparative Analysis

Comparison with Related Compounds

[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone is unique due to its specific hydroxylation pattern on the N-alkyl chain, which influences its metabolic stability and interaction with cannabinoid receptors. Similar compounds include JWH-015 and JWH-018, which have related structures and metabolic pathways but differ in their specific modifications. These structural variations contribute to differences in receptor binding affinity, metabolic stability, and detection profiles across the JWH series of synthetic cannabinoids .

Structure-Activity Relationship Insights

The hydroxylation of the butyl chain in this metabolite offers valuable insights into structure-activity relationships for synthetic cannabinoids . This modification typically reduces binding affinity to cannabinoid receptors compared to the parent compound, while increasing the molecule's polarity and altering its pharmacokinetic profile. These structure-activity insights contribute to the broader understanding of how chemical modifications affect the biological activity and detection characteristics of synthetic cannabinoids .

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